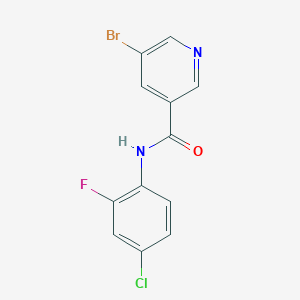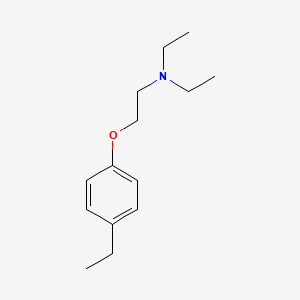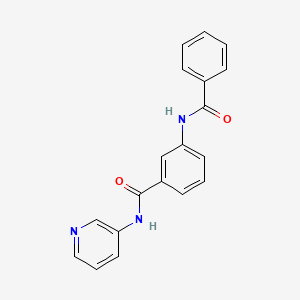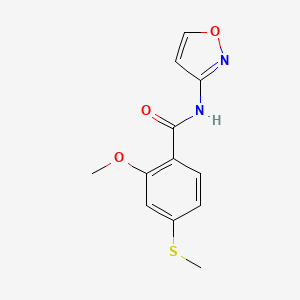![molecular formula C18H20N4O4 B5844122 N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide, also known as MFA-1, is a synthetic compound that has been studied for its potential use in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用機序
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide acts as a competitive inhibitor of enzymes and receptors that contain a specific binding site. It binds to the active site of the target molecule, preventing substrate binding and subsequent catalysis. This mechanism of action allows for the selective inhibition of specific enzymes and receptors, making it a valuable tool in the study of various biochemical pathways.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been shown to have various biochemical and physiological effects depending on the target molecule it inhibits. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has also been shown to inhibit the activity of certain G protein-coupled receptors, which play a role in various physiological processes such as neurotransmission and hormone signaling.
実験室実験の利点と制限
One advantage of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in lab experiments is its selectivity for specific enzymes and receptors. This allows for the targeted inhibition of specific pathways and processes, leading to a more precise understanding of their function. However, a limitation of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide is its potential off-target effects. Due to its chemical structure and mechanism of action, it may also inhibit the activity of other enzymes and receptors that contain a similar binding site.
将来の方向性
There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide. One direction is the development of more selective and potent analogs of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide that can be used in a wider range of experiments. Another direction is the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in vivo, to better understand its effects on whole organisms. Additionally, N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide could be used in the development of new therapeutics for various diseases and disorders.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide involves the reaction of 2-acetamidobenzaldehyde with 2-methyl-3-furoic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of certain enzymes and receptors, making it useful in the study of various biochemical pathways and physiological processes.
特性
IUPAC Name |
N-[(E)-[4-(2-acetamidoanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11(21-22-18(25)14-8-9-26-12(14)2)10-17(24)20-16-7-5-4-6-15(16)19-13(3)23/h4-9H,10H2,1-3H3,(H,19,23)(H,20,24)(H,22,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDQZAVCZPHXRO-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)

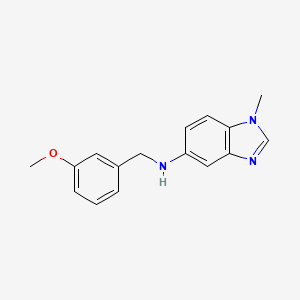
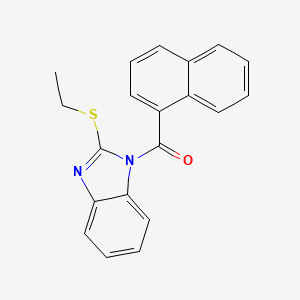
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
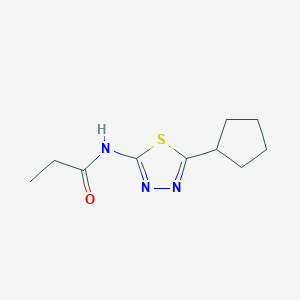
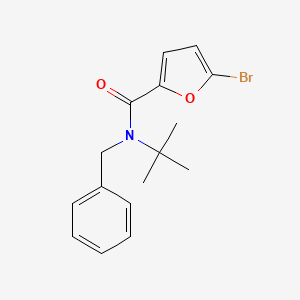
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
